IDX899 -

IDX899

Catalog Number: EVT-7633011
CAS Number:
Molecular Formula: C20H17ClN3O3P
Molecular Weight: 413.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of IDX899 involves multiple steps, typically beginning with the formation of an indole structure. A common method reported includes the use of various solvents and bases to optimize yields. For instance, ethanol and diethylamine have been identified as effective solvents and bases during the synthesis process, leading to substantial improvements in yield compared to other combinations .

The general procedure for synthesizing compounds similar to IDX899 often involves:

  1. Reagents: Starting materials such as acetophenones and isatins.
  2. Reaction Conditions: Stirring at room temperature or heating under reflux conditions.
  3. Purification Techniques: Utilizing column chromatography followed by spectral characterization methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm product identity .

Technical Details

The synthesis typically employs techniques such as thin-layer chromatography (TLC) for monitoring reaction progress, while melting point determination helps confirm compound purity. Spectroscopic techniques including infrared (IR) spectroscopy and NMR provide structural insights into the synthesized products .

Molecular Structure Analysis

Structure and Data

IDX899 possesses a complex molecular structure characterized by an indole ring system linked to an acetamide moiety. The chemical formula for IDX899 is C19H18N2O4C_{19}H_{18}N_{2}O_{4}, indicating the presence of multiple functional groups that contribute to its biological activity.

The molecular structure can be represented as follows:

  • Indole nucleus: A bicyclic structure that is essential for its activity.
  • Acetamide linkage: Connects the indole to a phenyl ring, enhancing binding affinity to reverse transcriptase.

Detailed analysis through NMR spectroscopy has elucidated key interactions within the molecule, confirming its conformation and spatial arrangement necessary for biological function .

Chemical Reactions Analysis

Reactions and Technical Details

IDX899 undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and cyclization processes. The reactions are typically monitored via TLC until completion, followed by purification steps that yield the final product.

Key reactions include:

  • Formation of Indole Derivatives: Through cyclization of substituted phenyl compounds.
  • Acetamide Formation: Involves coupling reactions between indole derivatives and acylating agents.

These reactions are optimized through varying solvent systems and temperatures to maximize yield and purity .

Mechanism of Action

Process and Data

The mechanism of action of IDX899 centers around its role as a non-nucleoside reverse transcriptase inhibitor. By binding to a specific site on the reverse transcriptase enzyme, IDX899 disrupts the enzyme's function, preventing the conversion of viral RNA into DNA. This inhibition effectively halts viral replication.

Studies have demonstrated that IDX899 exhibits a strong binding affinity for reverse transcriptase, which is critical for overcoming resistance seen in other NNRTIs. The compound's structural features allow it to engage in key interactions with amino acid residues within the enzyme's active site, thereby inhibiting its activity .

Physical and Chemical Properties Analysis

Physical Properties

IDX899 is typically characterized by:

  • Appearance: Crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetone.

Chemical Properties

Chemical properties include:

  • Melting Point: Specific melting points are determined during synthesis.
  • Stability: Stability under various pH conditions has been assessed, showing resilience in physiological environments.

Data from spectral analyses further detail functional groups present in IDX899, contributing to its reactivity profile .

Applications

Scientific Uses

IDX899 has significant potential in scientific research, particularly in virology and medicinal chemistry. Its primary application lies in:

  • Antiviral Therapy: As a promising candidate for HIV treatment.
  • Research Tool: Used in studies aimed at understanding resistance mechanisms in HIV strains.

Additionally, ongoing research focuses on optimizing IDX899's pharmacokinetic properties to enhance its therapeutic efficacy while minimizing side effects associated with HIV treatments .

Discovery and Development of IDX899 as a Next-Generation NNRTI

Rationale for Novel NNRTI Development in HIV Therapeutics

The emergence of drug-resistant HIV-1 strains represents a critical challenge in antiretroviral therapy (ART). First-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine and efavirenz exhibit low genetic barriers to resistance, with single-point mutations (e.g., K103N, Y181C) severely compromising their efficacy [1] [4]. By the mid-2000s, >70% of ART-naïve patients harbored viruses with reduced susceptibility to existing NNRTIs, creating an urgent need for agents capable of suppressing resistant variants [8]. Additionally, conventional NNRTIs faced limitations due to suboptimal pharmacokinetics, drug-drug interactions, and toxicity profiles that hindered long-term adherence. The ideal next-generation NNRTI required three attributes:

  • High potency against wild-type and clinically prevalent mutant strains
  • High genetic barrier necessitating multiple mutations for viral escape
  • Favorable pharmacokinetics enabling once-daily dosing [1] [10]

Table 1: Limitations of Early-Generation NNRTIs

NNRTICommon Resistance MutationsReduction in Susceptibility (Fold)Genetic Barrier
NevirapineY181C, K103N20-100Low
EfavirenzK103N, G190S50-150Low
DelavirdineP236L, Y181C30-60Low
IDX899 (for comparison)Y181C/K103N2-5*High

Source: [1] [8] *Data detailed in Section 1.3

Scaffold Design: Aryl-Phospho-Indole (APhI) Structural Innovations

The aryl-phospho-indole (APhI) scaffold emerged from systematic efforts to overcome the structural limitations of diarylpyrimidine (DAPY) and benzoxazinone NNRTIs. Idenix Pharmaceuticals pioneered APhI derivatives by incorporating a phosphoindole core, which provided three-dimensional flexibility absent in planar scaffolds like efavirenz [2]. The prototype compound RP-6195 featured:

  • A phosphonate group at the indole C3 position enabling hydrogen bonding with Lys101
  • A hydrophobic wing (3,5-dimethylphenyl) occupying the tolerant region II pocket
  • An unsubstituted indole NH forming water-mediated interactions with Pro236 [2]

Replacing phosphonate with phosphinate (RP-6256) markedly improved antiviral activity by enhancing cell membrane permeability while retaining key polar interactions. Molecular modeling revealed the P=O moiety acted as a hydrogen bond acceptor for the backbone NH of Lys101 (distance: 2.9 Å), a conserved interaction critical for potency against mutants [2] [7]. X-ray crystallography later confirmed the APhI scaffold adopted a "horseshoe" conformation within the NNRTI binding pocket (NNIBP), with the indole ring positioned perpendicularly to the pyridine ring of Y188—a geometry distinct from DAPYs [7].

Table 2: Evolution of APhI Scaffold Design

CompoundCore StructureKey InnovationsWild-Type EC₅₀ (nM)
RP-6195Phospho-indoleInitial phosphonate prototype380
RP-6256Phospho-indolePhosphinate replacement52
RP-6443Aryl-phospho-indole3-Me,5-CN-phenyl wing8
IDX899Aryl-phospho-indole3-Me,5-acrylonitrile-phenyl1.2

Source: [2] [7]

Structure-Activity Relationship (SAR) Optimization Against Resistance Mutants

SAR studies focused on optimizing two regions: the phosphinate aryl substituent (Region I) and the C2 indole substituent (Region II). Systematic screening against clinically relevant mutants revealed:

  • Region I (Aryl Wing):
  • 3,5-Dimethylphenyl enhanced potency but suffered 15-fold loss against Y181C
  • 3-Cyanophenyl restored Y181C activity but reduced wild-type potency
  • 3-Methyl-5-cyanophenyl balanced wild-type (EC₅₀ = 1.2 nM) and Y181C (EC₅₀ = 4.3 nM) inhibition [2]
  • Region II (Indole C2):
  • Small alkyl groups (methyl, ethyl) improved metabolic stability
  • Acrylonitrile substitution at C5' (3-Me,5-acrylonitrile-phenyl) achieved 11 nM EC₅₀ against Y181C/K103N double mutant—a 100-fold improvement over earlier leads [2] [9]

Thermodynamic profiling demonstrated entropy-driven binding (ΔS = +23 cal/mol·K) compensated for enthalpic penalties when accommodating mutant residues. This "resilient binding" originated from the phosphinate's rotational freedom, allowing adaptive repositioning in mutated pockets [7].

Table 3: IDX899 Sensitivity Profile Against Key Mutants

HIV-1 StrainMutationsEC₅₀ (nM)*Fold Change vs. Wild-Type
Wild-TypeNone1.21.0
RES056K103N2.52.1
RES056Y181C4.33.6
RES056Y181C/K103N11.09.2
RES056L100I15.012.5

Source: [2] [9] *Mean values from cell-based assays

Lead Candidate Selection Criteria and Preclinical Validation

IDX899 (formerly RPI-6195) emerged as the lead candidate through a four-tiered selection protocol:1. Virological Criteria:- Sub-nanomolar wild-type inhibition (IC₅₀ = 0.34 nM)- <15 nM EC₅₀ against 98% of NNRTI-resistant clinical isolates tested [2] [9]2. Resistance Barrier:- In vitro resistance selection required >20 passages vs. 8 passages for efavirenz- Mutations (V106A, F227L) differed from classical NNRTI-resistance pathways [9]3. Pharmacokinetic Profile:- 61% absolute bioavailability in humans (microdose study)- Terminal t₁/₂ = 14.6 hours supporting QD dosing [5] [6]4. Safety Profile:- No inhibition of human DNA polymerases α, β, γ at 100 μM- Negative Ames test for mutagenicity [5]

Phase I/II validation in treatment-naïve HIV-1 patients confirmed 800 mg once-daily reduced viral load by 2.01 log₁₀ (99%) within 7 days—comparable to efavirenz but with lower CYP3A4 induction potential [9]. Protein binding-adjusted IC₉₀ remained >4-fold above plasma concentrations for 24 hours post-dose, validating its resistance coverage [5].

Table 4: Preclinical Profile of IDX899

ParameterValueSignificance
RT Inhibition IC₅₀0.34 nM300-fold more potent than efavirenz
Metabolic Stability (Human Liver Microsomes)t₁/₂ = 45 minSuitable for QD dosing
Plasma Protein Binding>99.8%Requires free drug adjustment
Oral Bioavailability (Rat/Dog/Human)42%/65%/61%Predictable across species
CYP Inhibition3A4, 2C8, 2C9Requires combo therapy monitoring

Source: [5] [6] [9]

Properties

Product Name

IDX899

IUPAC Name

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide

Molecular Formula

C20H17ClN3O3P

Molecular Weight

413.8 g/mol

InChI

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m0/s1

InChI Key

CGBYTKOSZYQOPV-CCEZBSFNSA-N

SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N

Isomeric SMILES

CC1=CC(=CC(=C1)[P@@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.